(2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a 3-fluorobenzyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl bromide and pyrrolidine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often using a base such as sodium hydride or potassium carbonate.
Introduction of the 3-Fluorobenzyl Group: The 3-fluorobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrrolidine nitrogen attacks the 3-fluorobenzyl bromide.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of (2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitrating mixtures (HNO₃/H₂SO₄) or halogenating agents (Br₂, Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted fluorobenzyl derivatives.
Scientific Research Applications
(2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: The compound is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity and selectivity, while the pyrrolidine ring may contribute to the compound’s overall stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-Benzylpyrrolidine-2-carboxylic acid: Lacks the fluorine atom, which may result in different binding affinities and reactivity.
(2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid: Contains a chlorine atom instead of fluorine, potentially altering its chemical and biological properties.
(2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid: Features a methyl group, which can affect its hydrophobicity and interaction with molecular targets.
Uniqueness
The presence of the fluorine atom in (2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid imparts unique properties, such as increased metabolic stability and altered electronic characteristics. These features can enhance the compound’s performance in various applications, making it a valuable tool in scientific research and industrial processes.
Properties
Molecular Formula |
C12H14FNO2 |
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Molecular Weight |
223.24 g/mol |
IUPAC Name |
4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14FNO2/c13-10-3-1-2-8(5-10)4-9-6-11(12(15)16)14-7-9/h1-3,5,9,11,14H,4,6-7H2,(H,15,16) |
InChI Key |
RGFRGRZSMVXTLF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC(=CC=C2)F |
Origin of Product |
United States |
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